2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione
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Overview
Description
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione is a complex organic compound that features an imidazole ring, a cyclohexane ring, and a dimethyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmacology, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione typically involves the condensation reaction of 3-(1H-imidazol-1-yl)propan-1-amine with a suitable aldehyde or ketone. The reaction conditions often include the use of a solvent such as ethanol or methanol, and a catalyst like acetic acid or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions with halogens or other electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Electrophiles: Halogens, alkyl halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield imidazole derivatives with reduced functional groups .
Scientific Research Applications
2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity. This compound can also interact with DNA and proteins, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 1-(3-Aminopropyl)imidazole
- (1,3-Dimethyl-1H-imidazol-3-ium-2-yl)trihydroborate
- 2-{[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINO}-9-METHYL-3-{(Z)-[3-(4-METHYLBENZYL)-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE .
Uniqueness
What sets 2-({[3-(1H-imidazol-1-yl)propyl]amino}methylidene)-5,5-dimethylcyclohexane-1,3-dione apart is its unique combination of an imidazole ring and a cyclohexane ring with a dimethyl group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H21N3O2 |
---|---|
Molecular Weight |
275.35g/mol |
IUPAC Name |
3-hydroxy-2-(3-imidazol-1-ylpropyliminomethyl)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H21N3O2/c1-15(2)8-13(19)12(14(20)9-15)10-16-4-3-6-18-7-5-17-11-18/h5,7,10-11,19H,3-4,6,8-9H2,1-2H3 |
InChI Key |
HAKKODBLIBLGTM-UHFFFAOYSA-N |
SMILES |
CC1(CC(=C(C(=O)C1)C=NCCCN2C=CN=C2)O)C |
Origin of Product |
United States |
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